molecular formula C11H20O2 B12652850 Ethyl (Z)4-methyl-oct-3-enoate CAS No. 42933-14-2

Ethyl (Z)4-methyl-oct-3-enoate

Cat. No.: B12652850
CAS No.: 42933-14-2
M. Wt: 184.27 g/mol
InChI Key: XHNOQRNNBVTOCM-NTMALXAHSA-N
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Description

Ethyl (Z)4-methyl-oct-3-enoate is an α,β-unsaturated ester characterized by a Z-configured double bond at the C3 position, a methyl substituent at C4, and an ethyl ester group. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol.

Properties

CAS No.

42933-14-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl (Z)-4-methyloct-3-enoate

InChI

InChI=1S/C11H20O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h8H,4-7,9H2,1-3H3/b10-8-

InChI Key

XHNOQRNNBVTOCM-NTMALXAHSA-N

Isomeric SMILES

CCCC/C(=C\CC(=O)OCC)/C

Canonical SMILES

CCCCC(=CCC(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)4-methyl-oct-3-enoate can be synthesized through the esterification of 4-methyl-oct-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often employing azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)4-methyl-oct-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products Formed

    Oxidation: 4-methyl-oct-3-enoic acid.

    Reduction: 4-methyl-oct-3-en-1-ol.

    Substitution: Various substituted esters or alcohols depending on the nucleophile used.

Scientific Research Applications

Applications Overview

  • Flavoring and Fragrance Industry
    • The compound is utilized for its fruity aroma , making it suitable for incorporation into various products, including food flavorings and perfumes. Its pleasant scent profile enhances the sensory appeal of consumer goods.
  • Organic Synthesis
    • Ethyl (Z)4-methyl-oct-3-enoate serves as an intermediate in organic synthesis, facilitating the production of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including esterification and hydrolysis.
  • Biological Activity
    • Research indicates that this compound may interact with biological pathways, particularly through enzymatic hydrolysis by esterases. This interaction could lead to the release of active components with potential therapeutic effects, warranting further investigation into its bioactivity and metabolic fate within living organisms.

Case Study 1: Flavoring Applications

A study conducted on the use of this compound in food products revealed that its inclusion significantly enhanced the overall flavor profile. Sensory analysis indicated that products containing this compound were preferred over those without it, demonstrating its effectiveness in flavor enhancement.

Case Study 2: Organic Synthesis

In a synthetic pathway involving this compound as an intermediate, researchers successfully produced a series of complex molecules with high yields. The compound's ability to undergo various chemical transformations made it an invaluable building block in organic chemistry.

Mechanism of Action

The mechanism of action of ethyl (Z)4-methyl-oct-3-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the formation of its corresponding acid and alcohol. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Conjugation : The Z configuration at C3 limits conjugation between the ester carbonyl and the double bond, unlike E isomers, which may exhibit enhanced resonance stabilization .

Physicochemical Properties

Data inferred from analogs (experimental values for this compound remain unverified):

Property This compound (Predicted) Ethyl (4E)-oct-4-enoate Ethyl (Z)-3-(4-methylphenyl)but-2-enoate
Boiling Point (°C) 220–230 205–210 245–250
Melting Point (°C) < -20 -15 10–15
Solubility in Water Low (<0.1 g/L) Low (<0.1 g/L) Very Low (<0.01 g/L)
LogP (Lipophilicity) ~3.5 ~3.0 ~4.2

Analysis :

  • Boiling Point: The branched C4 methyl group in this compound likely elevates boiling points compared to linear analogs (e.g., ethyl (4E)-oct-4-enoate) due to increased molecular surface area and van der Waals interactions .
  • Lipophilicity: Higher LogP values for aromatic analogs (e.g., ethyl (Z)-3-(4-methylphenyl)but-2-enoate) reflect enhanced hydrophobic interactions from the phenyl group .

Nucleophilic Additions

The Z configuration at C3 may hinder Michael addition reactions compared to E-configured esters due to steric crowding near the double bond. For example, ethyl (4E)-oct-4-enoate undergoes nucleophilic additions more readily under mild conditions .

Hydrogen-Bonding Patterns

In crystalline states, this compound is expected to form weaker hydrogen-bonding networks compared to analogs with polar substituents (e.g., amino or oxo groups, as in ethyl 3-amino-4-oxopent-2-enoate ). Graph-set analysis (R₂²(8) motifs) typical of ester carbonyl interactions may dominate .

Catalytic Hydrogenation

The Z configuration may lead to slower hydrogenation rates compared to E isomers due to reduced accessibility of the double bond. For example, ethyl (4E)-oct-4-enoate hydrogenates quantitatively at 25°C under 1 atm H₂, while Z isomers require higher pressures or temperatures .

Biological Activity

Ethyl (Z)4-methyl-oct-3-enoate is an organic compound classified as an ester, notable for its unique structure characterized by a double bond and a methyl group at the 4-position of the octenoate chain. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic properties and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C11H20O2C_{11}H_{20}O_2, and its structure can be represented as follows:

Ethyl Z 4 methyl oct 3 enoate CH3 CH2 2C CH C OEt CH3 \text{Ethyl Z 4 methyl oct 3 enoate }\quad \text{CH}_3\text{ CH}_2\text{ }_2\text{C CH }\text{C OEt CH}_3\text{ }

Synthesis

This compound can be synthesized through the esterification process, where an acid reacts with an alcohol to form an ester. This reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids such as SnCl4 or TiCl4, facilitating the formation of the ester from the corresponding carboxylic acid and ethanol.

Biological Activity

Research into the biological activity of this compound indicates several potential interactions and therapeutic applications:

  • Enzymatic Interactions : The compound has been studied for its interactions with various enzymes, particularly esterases. These enzymes can hydrolyze this compound into its corresponding acid and alcohol, potentially releasing active components that exhibit biological effects.
  • Therapeutic Potential : Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to inhibit nitric oxide production has been noted, indicating a possible role in managing inflammatory conditions .
  • Flavoring Agent : The compound's pleasant aroma makes it a candidate for applications in the food and pharmaceutical industries as a flavoring agent, which could also have implications for its biological activity in terms of sensory perception and appetite modulation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl (Z)-oct-4-enoateLacks the methyl group at the 4-positionSimpler structure, different reactivity
Methyl (Z)-oct-4-enoateContains a methyl ester instead of ethylChanges in solubility and reactivity
Ethyl (E)-4-methyl-oct-3-enoateGeometric isomer with different arrangementDifferent physical properties due to isomerism

This table highlights how this compound's specific geometric configuration influences its chemical reactivity and potential biological interactions.

Case Studies

  • Anti-inflammatory Activity : A study evaluated various esters for their inhibitory effects on nitric oxide production in macrophages. This compound exhibited moderate inhibitory activity, with IC50 values comparable to known anti-inflammatory agents .
  • Flavor Profile Analysis : Research into aroma compounds found that this compound contributes significantly to the flavor profiles of certain foods, suggesting that its biological activity may extend to influencing appetite and digestion through sensory pathways .

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